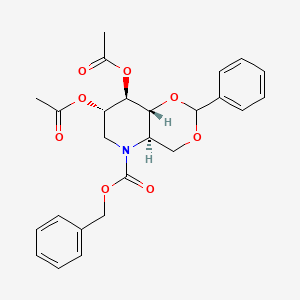

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate

Description

Properties

IUPAC Name |

benzyl (4aR,7S,8R,8aR)-7,8-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO8/c1-16(27)32-21-13-26(25(29)31-14-18-9-5-3-6-10-18)20-15-30-24(19-11-7-4-8-12-19)34-22(20)23(21)33-17(2)28/h3-12,20-24H,13-15H2,1-2H3/t20-,21+,22-,23-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWUJUIVSOFDOW-QXNXEDLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1OC(=O)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707143 | |

| Record name | Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153373-52-5 | |

| Record name | Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amine Protection with Benzyloxycarbonyl (Cbz)

The primary amine of DNJ is selectively protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. This step ensures the nitrogen atom remains inert during subsequent reactions while introducing a handle for further modifications. In a representative procedure, DNJ is dissolved in anhydrous dimethylformamide (DMF) and treated with Cbz-Cl (1.5 equivalents) in the presence of potassium carbonate (2.0 equivalents) at 80°C for 4 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is purified via silica gel chromatography to yield N-benzyloxycarbonyl-DNJ (Cbz-DNJ) with a reported purity of >95%.

Key Reaction Parameters

Diol Protection via Phenylmethylene Ketal Formation

The 4,6-hydroxyl groups of Cbz-DNJ are protected as a phenylmethylene ketal to prevent unwanted side reactions during glycosylation. This is achieved using benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene. The reaction proceeds via acid-catalyzed ketalization, selectively masking the 4,6-diol system while leaving the 3,5-hydroxyls exposed. After 12 hours, the mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified to isolate 4,6-O-phenylmethylene-Cbz-DNJ.

Optimization Insights

Acetylation of Residual Hydroxyl Groups

The remaining 3,5-hydroxyl groups are acetylated using acetic anhydride (Ac₂O) in pyridine. This step ensures full protection of reactive hydroxyls, critical for stabilizing the compound during downstream applications. The reaction is conducted at room temperature for 12 hours, followed by quenching with ice-cold water and extraction with dichloromethane. Final purification via recrystallization from methanol yields the diacetate derivative as a white crystalline solid (melting point: 157–159°C).

Acetylation Efficiency

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and selectivity. For instance, using DMF in the Cbz protection step enhances nucleophilicity of the amine, while toluene facilitates ketal formation by azeotropic removal of water. Elevated temperatures (80°C) accelerate the N-alkylation and ketalization steps but must be balanced against potential decomposition of acid-sensitive intermediates.

Catalytic Additives

Incorporating molecular sieves (4Å) during ketal formation improves yields by adsorbing water and shifting equilibrium toward the desired product. Similarly, using triethylamine as a co-base in acetylation minimizes side reactions such as β-elimination.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR : The Cbz group is identified by aromatic protons at δ 7.32–7.45 ppm (multiplet, 5H), while the phenylmethylene ketal appears as a singlet at δ 5.72 ppm (2H, Ph-CH₂-Ph). Acetate methyl groups resonate at δ 2.05–2.15 ppm.

-

¹³C NMR : Key signals include the carbonyl carbons of the Cbz group (δ 156.2 ppm) and acetates (δ 170.5–170.8 ppm).

Physical Properties

Applications in Glycoconjugate Synthesis

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate serves as a pivotal intermediate in synthesizing sialoglycoconjugates, where its protected hydroxyls and amine enable regioselective glycosylations. For example, it has been employed in the preparation of α-2,6-sialylated oligosaccharides, which are critical for studying influenza virus binding mechanisms .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 2: Inhibitory Activity Against Glycosidases

Key Findings :

- In contrast, unmodified DNJ exhibits competitive inhibition with IC₅₀ values in the low micromolar range, outperforming castanospermine but being less potent than casuarine .

Research and Development Insights

Biological Activity

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate (commonly referred to as Deoxynojirimycin Diacetate) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H27NO8

- Molecular Weight : 469.48 g/mol

- CAS Number : 153373-52-5

Deoxynojirimycin Diacetate is primarily known for its role as an alpha-glucosidase inhibitor . This mechanism is crucial in the management of diabetes, as it slows down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels. By inhibiting alpha-glucosidase, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.

Biological Activities

-

Antidiabetic Properties

- Studies have shown that Deoxynojirimycin Diacetate effectively lowers blood glucose levels in diabetic models. It achieves this by inhibiting carbohydrate absorption in the intestine and improving insulin sensitivity.

- A study conducted on diabetic rats demonstrated a significant reduction in blood glucose levels when treated with this compound compared to control groups .

- Antiviral Activity

- Potential Anticancer Effects

Case Studies

Q & A

Q. How to assess stability under physiological conditions (e.g., pH, temperature)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.